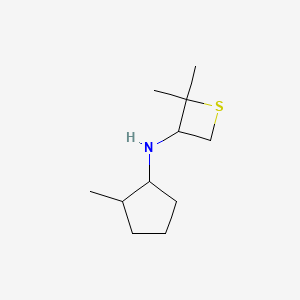
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine is an organic compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. This compound is notable for its unique structure, which includes a cyclopentyl group and two methyl groups attached to the nitrogen atom. The presence of the thietane ring imparts distinct chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine typically involves the reaction of 2-methylcyclopentanone with a suitable amine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of the thietane precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring and the nitrogen atom play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylcyclopentanol: A related compound with a cyclopentyl group and a hydroxyl group.
2,2-Dimethylcyclopentanone: Similar in structure but lacks the thietane ring and nitrogen atom.
2-Methylcyclopentanone: Another related compound with a cyclopentyl group and a carbonyl group.
Uniqueness
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H21NS |
|---|---|
Molekulargewicht |
199.36 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(2-methylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-8-5-4-6-9(8)12-10-7-13-11(10,2)3/h8-10,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZTCAAROCWWRIFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1NC2CSC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


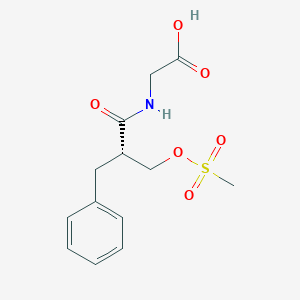

![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)


![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)
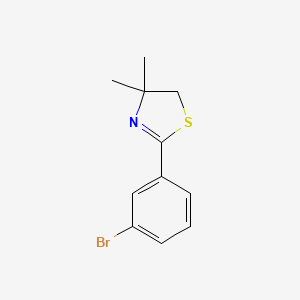
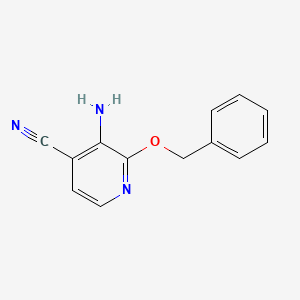
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)
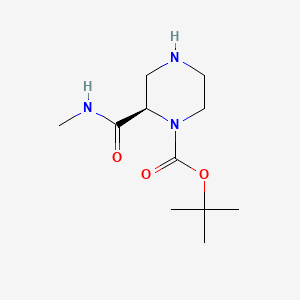
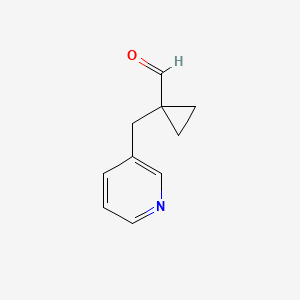

![4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
